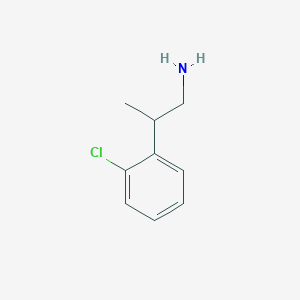
Benzeneethanamine, 2-chloro-beta-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, 2-chloro-beta-methyl- is an organic compound with the molecular formula C9H12ClN. It is a colorless to pale yellow liquid with a distinctive odor. This compound is known for its lipophilic properties and is used in various chemical syntheses, including the production of dyes, fragrances, and pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for preparing Benzeneethanamine, 2-chloro-beta-methyl- involves the reaction of benzyl cyanide with hydrochloric acid, followed by reduction. The reaction typically proceeds as follows:
- Benzyl cyanide is reacted with hydrochloric acid to form 2-(2-Chlorophenyl)propanenitrile.
- The nitrile is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield Benzeneethanamine, 2-chloro-beta-methyl- .
Industrial Production Methods
In industrial settings, the production of Benzeneethanamine, 2-chloro-beta-methyl- may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include the use of catalytic hydrogenation for the reduction step .
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, 2-chloro-beta-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 2-(2-Chlorophenyl)propan-1-one or 2-(2-Chlorophenyl)propanal.
Reduction: Various secondary and tertiary amines.
Substitution: A wide range of substituted amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, 2-chloro-beta-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses and pharmacological properties.
Industry: It is utilized in the production of dyes, fragrances, and pesticides
Wirkmechanismus
The mechanism of action of Benzeneethanamine, 2-chloro-beta-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorphenamine: An antihistamine with a similar structure but different pharmacological properties.
2-(4-Chlorophenyl)propan-2-amine: A compound with a similar chemical structure but different functional groups and applications
Uniqueness
Benzeneethanamine, 2-chloro-beta-methyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its lipophilicity and reactivity make it valuable in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
67932-61-0 |
|---|---|
Molekularformel |
C9H12ClN |
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12ClN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3 |
InChI-Schlüssel |
SBSAWWPYDYYBSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














